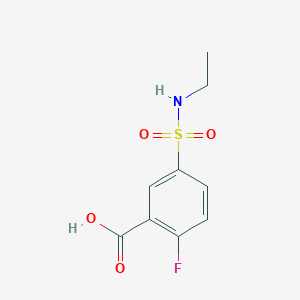
5-(Ethylsulfamoyl)-2-fluorobenzoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid can be analyzed using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . The exact structure would need to be confirmed through these or similar methods.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid can be analyzed using various techniques. These properties include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . The exact properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
Biological Materials Analysis
5-(Ethylsulfamoyl)-2-fluorobenzoic acid has been instrumental in the study of biological materials. Ellman (1959) synthesized a water-soluble aromatic disulfide, useful for determining sulfhydryl groups, which has broad applications in biological research (Ellman, 1959).
Therapeutic Applications
In therapeutic research, Wu et al. (2016) developed in situ formed hydrogels for the co-delivery of metformin and 5-fluorouracil, leveraging 4-formylbenzoic acid as a cross-linking agent. This demonstrates potential applications in colon cancer treatment (Wu et al., 2016).
Chemical Synthesis and Screening
Miller and Mitchison (2004) used 5-fluoro-2-nitrobenzoic acid in the synthesis and phenotypic screening of a guanine-mimetic library, showcasing its utility in chemical synthesis and drug discovery (Miller & Mitchison, 2004).
Protein Engineering and Biotherapeutic Applications
Liu et al. (2021) discussed the incorporation of novel chemical bonds into proteins for research and therapeutic applications. They genetically encoded a new latent bioreactive unnatural amino acid, demonstrating expansive applications in protein engineering and biotherapeutics (Liu et al., 2021).
Pharmaceutical Synthesis
Deng et al. (2015) reported a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a valuable intermediate in pharmaceutical synthesis, highlighting its significance in the pharmaceutical industry (Deng et al., 2015).
Drug Carrier Research
Bag et al. (2016) synthesized a water-stable, microporous MOF, demonstrating an outstanding loading capacity for 5-fluorouracil, indicating its potential as a drug carrier (Bag et al., 2016).
Mecanismo De Acción
Safety and Hazards
The safety data sheet (SDS) for 5-(Ethylsulfamoyl)-2-fluorobenzoic acid was not found in the literature I have access to. An SDS would provide information on the potential hazards of the compound, including physical, health, and environmental hazards, as well as guidance on handling, storage, and emergency measures .
Propiedades
IUPAC Name |
5-(ethylsulfamoyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGVEYAQSZDGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethylsulfamoyl)-2-fluorobenzoic acid | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2646435.png)


![2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2646442.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2646444.png)
![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646445.png)
![1-ethyl-6-(2-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2646447.png)
![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)

![6-Methyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646450.png)


